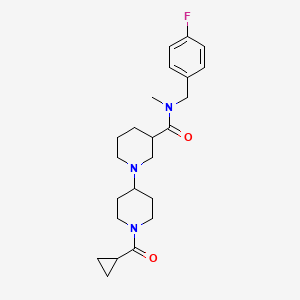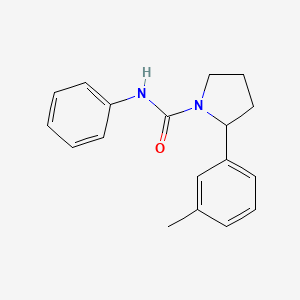![molecular formula C19H20N4O B6094081 1-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6094081.png)
1-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole, also known as MPPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antidepressant effects. This compound has also been studied for its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. In addition, this compound has been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole is not fully understood. However, it has been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been found to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been found to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. In addition, this compound has been found to exhibit anti-inflammatory, antitumor, and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole has several advantages for lab experiments. It exhibits a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. It is also relatively easy to synthesize, making it readily available for researchers. However, there are also limitations to using this compound in lab experiments. The exact mechanism of action is not fully understood, and the compound may exhibit side effects that could affect the results of experiments.
Direcciones Futuras
There are several future directions for 1-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole research. One area of research is the development of more potent and selective this compound derivatives. Another area of research is the investigation of the potential applications of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, this compound could be investigated for its potential applications in the treatment of other diseases, such as cancer and depression. Overall, this compound has significant potential for scientific research, and further investigation is warranted.
Métodos De Síntesis
1-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole can be synthesized using a variety of methods, including the condensation of 4-(2-pyridinyl)piperazine with 1-methyl-1H-indole-3-carboxaldehyde, followed by the reaction with isocyanate. Another method involves the reaction of 1-methyl-1H-indole-3-carboxaldehyde with 4-(2-pyridinyl)piperazine, followed by the reaction with phosgene. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
(1-methylindol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-21-10-8-15-16(5-4-6-17(15)21)19(24)23-13-11-22(12-14-23)18-7-2-3-9-20-18/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVUXSXTMZQITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl [(5-chloro-8-quinolinyl)oxy]acetate](/img/structure/B6093999.png)
![N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B6094001.png)
![1-(2-cyclohexylethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6094015.png)
![4-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B6094016.png)



![N-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B6094061.png)
![1-[2-(3-fluorophenyl)ethyl]-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6094064.png)
![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6094077.png)
![N-(4-fluorobenzyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B6094085.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethoxy-4-pyrimidinamine](/img/structure/B6094093.png)
![N-(4-methoxybenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6094104.png)
![4-[(1H-imidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6094112.png)
